Ethyl 4-(benzyloxy)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

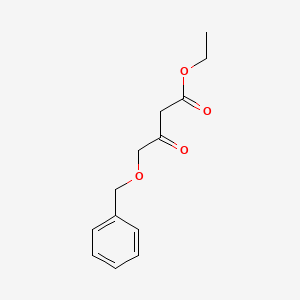

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUTWLTWGKEWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431075 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67354-34-1 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: Properties, Synthesis, and Applications

Introduction

Ethyl 4-(benzyloxy)-3-oxobutanoate, a versatile β-keto ester, serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a benzyl ether protecting group, makes it a valuable building block for a range of complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, and an exploration of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid or solid, depending on purity and ambient temperature.[1] Its core structure consists of a four-carbon butanoate chain with a ketone at the C-3 position and a benzyloxy group at the C-4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67354-34-1 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₄ | [2][4] |

| Molecular Weight | 236.26 g/mol | [2][4] |

| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate | [2] |

| Synonyms | Ethyl 4-(benzyloxy)-3-oxobutyrate | [5] |

| Appearance | Colorless to light yellow liquid or solid | [1][6] |

| Boiling Point | 113-115 °C at 0.05 Torr | [4][7] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [4][7] |

| pKa (Predicted) | 9.85 ± 0.46 | [3][4] |

| Storage Temperature | 2-8°C | [4][8] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear signature of the molecule's structure. A representative spectrum in CDCl₃ would exhibit the following key signals[9]:

-

δ 7.39-7.29 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

-

δ 4.59 (s, 2H): A singlet for the two benzylic protons (-O-CH₂ -Ph).

-

δ 4.17-4.24 (q, 2H): A quartet representing the two protons of the ethyl ester's methylene group (-O-CH₂ -CH₃).

-

δ 4.14 (s, 2H): A singlet for the two protons at the C-4 position (BnO-CH₂ -C=O).

-

δ 3.53 (s, 2H): A singlet corresponding to the active methylene protons at the C-2 position (-C(=O)-CH₂ -C(=O)O-).

-

δ 1.31-1.22 (t, 3H): A triplet for the three methyl protons of the ethyl ester group (-O-CH₂-CH₃ ).

¹³C NMR Spectroscopy (Predicted)

Based on the structure, the predicted ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms. Key expected chemical shifts include:

-

~201 ppm: Ketone carbonyl carbon (C-3).

-

~167 ppm: Ester carbonyl carbon (C-1).

-

~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 128.0, 127.8 ppm: Aromatic CH carbons of the benzyl group.

-

~73 ppm: Benzylic carbon (-O-C H₂-Ph).

-

~61 ppm: Ethyl ester methylene carbon (-O-C H₂-CH₃).

-

~49 ppm: Methylene carbon at C-4 (BnO-C H₂-C=O).

-

~45 ppm: Active methylene carbon at C-2 (-C(=O)-C H₂-C(=O)O-).

-

~14 ppm: Ethyl ester methyl carbon (-O-CH₂-C H₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups.

-

~1745 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretching.

-

~1720 cm⁻¹: Strong absorption from the ketone carbonyl (C=O) stretching.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2980 cm⁻¹: Aliphatic C-H stretching.

-

~1100 cm⁻¹: C-O stretching of the ether and ester groups.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 191) and the benzyl group (-CH₂Ph, m/z = 145), as well as the stable benzyl cation at m/z = 91.

Synthesis and Purification

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a cornerstone of organic chemistry. This method involves the reaction of an alkoxide with a primary alkyl halide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol leverages the high basicity of sodium hydride to quantitatively deprotonate benzyl alcohol, forming the nucleophilic sodium benzyl oxide. This alkoxide then displaces the chloride from Ethyl 4-chloro-3-oxobutanoate in an Sₙ2 reaction. The choice of THF as a solvent is critical as it is aprotic and effectively solvates the sodium cation.

-

Alkoxide Formation: To a stirred solution of sodium hydride (NaH, 3.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add benzyl alcohol (1.0 eq.) dropwise.[9]

-

Reaction Initiation: After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium benzyl oxide.

-

Nucleophilic Substitution: Add Ethyl 4-chloro-3-oxobutanoate (1.0 eq.) portionwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to ambient temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:1 mixture of petroleum ether and ethyl acetate as the eluent.[9]

-

Workup: Upon completion, carefully pour the reaction mixture into a 2M HCl solution to neutralize excess NaH and adjust the pH to ~6.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (from 30:1 to 5:1) to yield the pure product as a colorless oil (typical yield: ~88.5%).[9]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its β-dicarbonyl moiety.

Keto-Enol Tautomerism

A key characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers.[1][2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The acidic α-protons (at C-2) are readily removed by a base to form a resonance-stabilized enolate, which is a potent nucleophile.

Caption: Keto-enol tautomerism and enolate formation.

Application in the Synthesis of Amino Alcohols

This compound is a documented reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[3][5][7][10] These cyclobutane-containing amino acids are valuable building blocks in medicinal chemistry, often used as constrained dipeptide mimics in peptidomimetics.[11]

The synthesis likely proceeds through an initial reaction at the active methylene (C-2) position, followed by a series of transformations to construct the cyclobutane ring and introduce the amino and hydroxyl functionalities. The benzyloxy group serves as a stable protecting group for the hydroxymethyl side chain precursor, which can be deprotected in the final stages of the synthesis via catalytic hydrogenation.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[8]

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[4][7][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with well-defined chemical and physical properties. Its utility is centered on the reactivity of its β-keto ester functionality, which allows for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks. The robust synthetic protocol and clear spectroscopic profile outlined in this guide provide researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chembk.com [chembk.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | 67354-34-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 67354-34-1|this compound|BLD Pharm [bldpharm.com]

- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

Ethyl 4-(benzyloxy)-3-oxobutanoate molecular weight.

An In-Depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a pivotal chemical intermediate, widely recognized for its utility as a versatile building block in advanced organic synthesis and medicinal chemistry. As a functionalized β-keto ester, its unique structural arrangement, featuring both a ketone and an ester group, allows for a diverse range of chemical transformations. This reactivity is fundamental to its role in the construction of complex molecular architectures, particularly those found in active pharmaceutical ingredients (APIs). This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and applications, grounded in established scientific principles.

IUPAC Name: ethyl 3-oxo-4-(phenylmethoxy)butanoate[1] Common Synonyms: Ethyl 4-(benzyloxy)-3-oxobutyrate, 4-Benzyloxyacetoacetic acid ethyl ester[1][2] CAS Number: 67354-34-1[1][2][3][4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols. The benzyl protecting group and the β-dicarbonyl system define its chemical behavior and analytical profile.

Quantitative Data Summary

The key properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2][4] |

| Molecular Weight | 236.26 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Boiling Point | 113-115 °C (at 0.05 Torr) | [4][5] |

| Density | ~1.115 g/cm³ (Predicted) | [3][5] |

| pKa | 9.85 ± 0.46 (Predicted) | [2][3][5] |

| Storage Condition | 2-8°C, Refrigerator | [3][5] |

Spectroscopic Analysis

Spectroscopic characterization is critical for verifying the identity and purity of this compound after synthesis or before its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural confirmation. A representative ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals: a triplet around 1.2-1.3 ppm for the ethyl ester's methyl protons, a quartet around 4.1-4.2 ppm for the ethyl ester's methylene protons, a singlet at approximately 3.5 ppm for the C2 methylene protons, a singlet around 4.1 ppm for the C4 methylene protons adjacent to the benzyloxy group, a singlet near 4.6 ppm for the benzylic methylene protons, and a multiplet in the 7.3-7.4 ppm region corresponding to the five protons of the phenyl ring.[6]

-

Mass Spectrometry (MS): In mass spectrometry, the monoisotopic mass of this compound is 236.1049 Da.[1] Electron ionization (EI) would likely lead to fragmentation patterns characteristic of β-keto esters. Expected fragment ions would include the loss of the ethoxy group (•OCH₂CH₃), the entire ethoxycarbonyl group (•COOCH₂CH₃), and cleavage yielding the benzyl or tropylium cation at m/z 91. The presence and relative abundance of these fragments provide a fingerprint for structural confirmation.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include strong C=O stretching vibrations for the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹), C-O stretching bands, and signals corresponding to the aromatic ring.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the O-alkylation of an ethyl acetoacetate enolate or a related derivative with benzyl bromide or a similar benzylating agent. A well-documented procedure involves the reaction of benzyl alcohol with a strong base to form an alkoxide, which then displaces a leaving group on an ethyl 4-halo-3-oxobutanoate substrate.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[6][8]

-

Reaction Setup: To a stirred solution of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C, slowly add benzyl alcohol.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas indicates the formation of sodium benzyl alkoxide.

-

Alkylation: Add ethyl 4-chloro-3-oxobutanoate portionwise to the reaction mixture. Allow the mixture to warm to ambient temperature and stir for an additional 12 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate solvent system (e.g., 5:1).

-

Work-up: Upon completion, carefully pour the reaction mixture into a cold 2M HCl solution to quench the reaction and adjust the pH to ~6. Extract the aqueous solution three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., starting from 30:1) to yield the pure product as a colorless oil.[6]

Causality and Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the benzyl alcohol to form the corresponding alkoxide without competing in the subsequent substitution reaction.

-

Solvent Selection: Anhydrous THF is an excellent aprotic polar solvent that can solvate the sodium cation of the alkoxide intermediate, enhancing its reactivity, while being inert to the reaction conditions.

-

Purification Method: Column chromatography is necessary to separate the desired product from unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, ensuring high purity essential for subsequent applications in drug synthesis.[9]

Applications in Drug Development and Organic Synthesis

The synthetic value of this compound lies in the reactivity of its β-keto ester system. This functional group is a precursor to a vast array of molecular scaffolds.

-

Core Reactivity: The methylene protons between the two carbonyl groups (C2) are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

-

Synthon for Complex Molecules: It is explicitly cited as a useful reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[3][4][5] These cyclobutane motifs are considered valuable "small-ring" scaffolds in medicinal chemistry, often imparting conformational rigidity and unique pharmacological profiles to drug candidates.

-

Gateway to Heterocycles: Like its simpler analog, ethyl acetoacetate, this compound is a powerful precursor for synthesizing heterocyclic compounds, which form the core of a majority of pharmaceuticals.[10] Condensation reactions with hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important ring systems. The benzyloxy group provides a protected hydroxymethyl equivalent that can be deprotected in later synthetic steps.

Logical Relationship Diagram

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are imperative when handling this compound.

-

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][11]

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. The ability to leverage its β-keto ester functionality as a handle for constructing complex carbocyclic and heterocyclic systems underscores its importance as a strategic building block for developing novel therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 67354-34-1 [chemicalbook.com]

- 5. This compound CAS#: 67354-34-1 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 67354-34-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-(benzyloxy)-3-oxobutanoate

Foreword: The Logic of Molecular Interrogation

In the realm of drug development and synthetic chemistry, a molecule's identity is its most fundamental attribute. Before we can explore its function, toxicity, or therapeutic potential, we must unequivocally know its structure. The process of structure elucidation is not a linear checklist but a logical interrogation, where each analytical technique poses a specific question to the molecule. The answers, when synthesized, reveal the complete atomic arrangement.

This guide focuses on Ethyl 4-(benzyloxy)-3-oxobutanoate, a β-keto ester.[1][2] Its structure, while seemingly straightforward, presents a classic chemical challenge—keto-enol tautomerism—making it an excellent subject for demonstrating a robust, multi-technique elucidation strategy.[3][4][5] We will proceed not by a rigid template, but by a workflow that mirrors the scientific process: beginning with foundational data, proceeding through detailed spectroscopic analysis, and culminating in the integration of all evidence to confirm the structure.

Part 1: Foundational Analysis - Defining the Molecular Boundaries

The first step in any structural investigation is to determine the elemental composition and the degree of unsaturation.[6] This foundational data provides the molecular formula—the list of atoms we have to work with—and an initial clue about the presence of rings or multiple bonds.

Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique elemental composition.

For this compound, the expected molecular formula is C₁₃H₁₆O₄.[7][8][9] An HRMS analysis would yield a precise mass that corresponds only to this combination of atoms.

Table 1: Molecular Formula and Mass Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₄ | [8] |

| Molecular Weight | 236.26 g/mol | [8] |

| Monoisotopic Mass | 236.1049 Da |[8] |

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, reveals the total number of rings and/or π-bonds within the structure. It is calculated from the molecular formula.

For C₁₃H₁₆O₄: IHD = C + 1 - (H/2) IHD = 13 + 1 - (16/2) = 14 - 8 = 6

An IHD of 6 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). This leaves two additional degrees, which strongly suggest the presence of two double bonds, most likely the two carbonyl (C=O) groups of the keto and ester functions. This initial hypothesis, derived from the molecular formula alone, will guide our spectroscopic analysis.

Part 2: The Spectroscopic Interrogation

With the molecular formula established, we employ a suite of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to piece together the molecular puzzle.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[6] It works by detecting the vibrational frequencies of chemical bonds.

Causality of Experimental Choice: We use IR spectroscopy first to get a quick "snapshot" of the types of bonds present. The presence or absence of strong, characteristic absorptions in the carbonyl and C-O regions provides immediate confirmation of the ester and ketone functionalities hypothesized from the IHD calculation.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | ~1740 | Strong, Sharp |

| C=O Stretch | Ketone | ~1720 | Strong, Sharp |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 | Medium-Weak |

| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong, often multiple bands |

Note: The presence of the enol tautomer would introduce a broad O-H stretch (~3200 cm⁻¹) and shift the ketone C=O to a lower frequency due to conjugation (~1650 cm⁻¹).[3][10]

Protocol: Acquiring a Liquid Film IR Spectrum

-

Sample Preparation: If the sample is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan: Perform a background scan using the empty salt plates. This is crucial for removing any instrumental or atmospheric artifacts from the final spectrum.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[11] It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality of Experimental Choice: While IR confirms what functional groups exist, NMR reveals how they are connected. By analyzing chemical shifts, integration (for ¹H), and coupling patterns, we can assemble the molecular fragments into a complete structure.

The ¹H NMR spectrum provides a proton-by-proton view of the molecule. For the dominant keto tautomer, we expect to see five distinct signals.

Table 3: Predicted ¹H NMR Data for this compound (Keto Form) in CDCl₃

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

|---|---|---|---|---|---|

| a | -O-CH₂-CH₃ | ~1.25 | 3H | Triplet (t) | Shielded methyl group coupled to 2 adjacent 'b' protons. |

| b | -O-CH₂ -CH₃ | ~4.20 | 2H | Quartet (q) | Deshielded by ester oxygen, coupled to 3 adjacent 'a' protons. |

| c | -CO-CH₂ -CO- | ~3.55 | 2H | Singlet (s) | "Active methylene" protons between two deshielding carbonyls. |

| d | Bn-O-CH₂ - | ~4.60 | 2H | Singlet (s) | Benzylic protons deshielded by adjacent ether oxygen. |

| e | C₆H₅ - | ~7.35 | 5H | Multiplet (m) | Standard aromatic protons of a monosubstituted benzene ring. |

Note: Published data confirms these assignments: δ 7.39-7.29 (m, 5H), 4.59 (s, 2H), 4.24-4.17 (q, 2H), 3.53 (s, 2H), 1.31-1.22 (t, 3H).[7]

The Tautomerism Question: The keto-enol equilibrium is dynamic.[5] In the ¹H NMR, the presence of the enol form would be evident by the disappearance of the active methylene singlet (c) and the appearance of a new vinyl proton signal (~5.0 ppm) and a very broad enolic hydroxyl proton (~12 ppm). The ratio of the keto to enol forms is highly dependent on the solvent.[4][12][13]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data for this compound (Keto Form) in CDCl₃

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ketone C =O | ~202 | Typical chemical shift for a ketone carbonyl. |

| Ester C =O | ~167 | Typical chemical shift for an ester carbonyl. |

| Aromatic C -H & C -ipso | 127 - 136 | Standard range for benzene ring carbons. |

| Bn-O-C H₂- | ~73 | Benzylic carbon attached to an ether oxygen. |

| -O-C H₂-CH₃ | ~61 | Methylene carbon of the ethyl ester. |

| -CO-C H₂-CO- | ~50 | Active methylene carbon between two carbonyls. |

| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |

Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The sample is then "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY (H-H correlation) or HSQC (H-C correlation) can be run to definitively assign connectivity.[3][14]

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry bombards the molecule with energy, causing it to ionize and break apart into characteristic fragments. This provides both the molecular weight and clues about the molecule's structure.[15][16]

Causality of Experimental Choice: MS serves two critical roles. First, its high-resolution mode provides the molecular formula (as discussed in Part 1). Second, the fragmentation pattern acts as a molecular fingerprint. The masses of the fragments correspond to the masses of stable pieces of the molecule, allowing us to validate the proposed connectivity from NMR.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₃H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |

| 191 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 163 | [M - •CO₂CH₂CH₃]⁺ | Loss of the ethoxycarbonyl radical. |

| 145 | [BnOCH₂CO]⁺ | α-cleavage between the carbonyls. |

| 91 | [C₇H₇]⁺ | Formation of the very stable benzyl cation. This is often a base peak for benzyl-containing compounds. |

| 43 | [CH₃CO]⁺ | While not directly present, rearrangement can lead to an acetyl cation, a common fragment. A more likely fragment is [C₂H₅O]⁺ at m/z 45. |

Note: The fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[15][16][17]

Part 3: Data Synthesis and Final Structure Confirmation

No single technique provides the full picture. The power of this analytical workflow lies in the integration of complementary data to build an undeniable case for the structure.[18]

Workflow for Integrated Structure Elucidation

Caption: Integrated workflow for structure elucidation.

The Final Confirmation:

-

HRMS provides the exact molecular formula C₁₃H₁₆O₄ and an IHD of 6, suggesting a benzene ring and two C=O bonds.

-

IR Spectroscopy confirms the presence of the key functional groups: an ester (~1740 cm⁻¹), a ketone (~1720 cm⁻¹), C-O bonds, and an aromatic ring.

-

¹³C NMR shows the correct number of carbon signals, including two distinct carbonyl carbons (~202 and ~167 ppm), corroborating the IR data.

-

¹H NMR is the definitive piece of evidence, showing the specific spin systems for the ethyl group and the connectivity of the benzyloxy group and the active methylene bridge. The chemical shifts and coupling patterns are all consistent with the proposed structure of this compound.

-

Mass Spectrometry fragmentation patterns, especially the presence of the molecular ion at m/z 236 and the characteristic benzyl cation at m/z 91, validate the overall structure and key subunits.

Conclusion

The structure elucidation of this compound is a clear demonstration of a foundational analytical principle: the synergistic use of multiple, complementary techniques. By systematically moving from the broad (molecular formula) to the specific (atomic connectivity), we build a self-validating case for the molecule's identity. This rigorous, evidence-based approach is paramount in research and drug development, ensuring that all subsequent biological and chemical studies are built upon the solid ground of a confirmed molecular structure.

References

- 1. This compound | 67354-34-1 [chemicalbook.com]

- 2. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. global.oup.com [global.oup.com]

Ethyl 4-(benzyloxy)-3-oxobutanoate synonyms and alternative names.

An In-Depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: Nomenclature, Properties, and Synthetic Applications

Executive Summary: this compound is a key organic intermediate whose value in the synthesis of complex molecules is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of this β-keto ester, focusing on its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and its applications as a versatile building block. Particular emphasis is placed on providing a clear and consolidated reference for its various synonyms and identifiers, which can often be a point of confusion in literature and chemical databases.

Chemical Identity: Nomenclature and Identifiers

Precise identification of a chemical entity is paramount for reproducible research. This compound is known by several names across various databases and publications. This section clarifies its nomenclature.

Table 1: Synonyms and Alternative Names

| Type | Name |

|---|---|

| Primary Name | This compound[1][2][3][4] |

| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate[1][2][5] |

| Common Synonyms | Ethyl 4-(Benzyloxy)-3-oxobutyrate[2][5] |

| Butanoic acid, 3-oxo-4-(phenylmethoxy)-, ethyl ester[5][6] |

| | ethyl 4-benzyloxy-3-oxo-butanoate[1] |

A consistent set of identifiers is crucial for database searches and regulatory submissions.

Table 2: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 67354-34-1[1][2][3][5][6][7] |

| Molecular Formula | C13H16O4[1][2][3][5][6][7] |

| Molecular Weight | 236.26 g/mol [1][3][5][6][7] |

| PubChem CID | 9813448[1][2] |

| InChI Key | DXUTWLTWGKEWJA-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCOC(=O)CC(=O)COCC1=CC=CC=C1[2][7] |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of a reagent is a prerequisite for its safe and effective use in a laboratory setting.

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Pale-yellow to orange to brown liquid or solid | |

| Boiling Point | 113-115 °C at 0.05 Torr | [6] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 9.85 ± 0.46 (Predicted) | [2][6] |

| Storage | Sealed in a dry, room temperature environment. Keep in a dark place under an inert atmosphere. |[7] |

Safety Information

A review of the Globally Harmonized System (GHS) classification provides essential safety data.

-

Pictogram : GHS07 (Exclamation mark)

-

Signal Word : Warning

-

Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Mechanistic Insight

The preparation of this compound is typically achieved via a nucleophilic substitution reaction. The protocol detailed below is a robust method that proceeds with high yield.

Synthetic Strategy: The "Why"

The chosen method is a variation of the Williamson ether synthesis. It involves the reaction of sodium benzoxide, a potent nucleophile, with an electrophilic β-keto ester, namely Ethyl 4-chloroacetoacetate.

-

Choice of Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates benzyl alcohol to form the sodium benzoxide salt. This prevents side reactions and drives the initial acid-base reaction to completion.

-

Choice of Solvent: Anhydrous Tetrahydrofuran (THF) is an ideal solvent. Its aprotic polar nature effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. It is also relatively unreactive under the basic conditions.

-

Reaction Mechanism: The core of the synthesis is an SN2 reaction. The benzoxide anion performs a backside attack on the carbon atom bearing the chlorine atom in Ethyl 4-chloroacetoacetate. The chlorine atom, a good leaving group, is displaced, forming the desired carbon-oxygen bond.

Caption: Proposed two-step reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis and has a reported yield of 88.5%.[8]

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl Alcohol (BnOH)

-

Ethyl 4-chloroacetoacetate

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

-

Petroleum Ether (PE)

Procedure:

-

Nucleophile Preparation: To a stirred solution of NaH (21.8 g, 912 mmol) in THF (300 mL) under a nitrogen atmosphere at 0°C, add Benzyl Alcohol (32.8 g, 304.0 mmol) dropwise.

-

Scientist's Note: The use of an ice bath controls the exothermic reaction between NaH and the alcohol. A nitrogen atmosphere is critical to prevent NaH from reacting with atmospheric moisture.

-

-

Stirring: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium benzoxide.

-

Addition of Electrophile: Add Ethyl 4-chloroacetoacetate (63.5 g, 304.0 mmol) portionwise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours.

-

Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 5:1.

-

-

Quenching: Carefully pour the reaction mixture into a 2M HCl solution until the pH is approximately 6.

-

Scientist's Note: This step neutralizes the excess NaH and the basic alkoxide, protonating any enolate to ensure the product is in its keto form. This must be done slowly and cautiously as quenching NaH is highly exothermic and produces hydrogen gas.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 200 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (from 30:1 to 5:1) to yield the final product as a colorless oil (46 g, 88.5% yield).[8]

Caption: High-level experimental workflow diagram.

Applications in Drug Discovery and Development

This compound is not an end product but a valuable scaffold. Its bifunctional nature—containing both a ketone and an ester—allows for a wide range of subsequent chemical transformations.

-

Synthesis of Cyclic Amino Acids: It is a documented reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[5][6] These non-proteinogenic amino acids are of high interest as constrained scaffolds in peptide and protein mimics to enhance biological activity and metabolic stability.

-

Building Block for Protein Degraders: The compound is classified within the family of "Protein Degrader Building Blocks".[3] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to destroy specific disease-causing proteins.

Caption: Role as an intermediate in synthetic pathways.

Conclusion

This compound is a versatile and highly valuable reagent for synthetic chemists. A clear understanding of its various names and identifiers, coupled with a reliable synthetic protocol, empowers researchers to incorporate this building block into their synthetic strategies efficiently. Its demonstrated utility in the creation of complex scaffolds for medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]

- 5. This compound | 67354-34-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 67354-34-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Physical properties of Ethyl 4-(benzyloxy)-3-oxobutanoate.

An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate

Abstract

This compound is a keto-ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecules. Its chemical structure, incorporating an ethyl ester, a ketone, and a benzyl ether, provides multiple reaction sites for strategic molecular modifications. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and critical safety information pertinent to its handling in a laboratory setting. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its effective application.

Chemical Identity and Structure

This compound is identified by the CAS Number 67354-34-1.[1][2][3] Its molecular structure is characterized by a four-carbon butanoate chain with an oxo group at the C-3 position and a benzyloxy group at the C-4 position.

-

IUPAC Name: ethyl 3-oxo-4-(phenylmethoxy)butanoate[2]

-

Synonyms: Ethyl 4-(benzyloxy)-3-oxobutyrate, Butanoic acid, 3-oxo-4-(phenylmethoxy)-, ethyl ester[3][6]

Physicochemical Properties

The physical state of this compound can vary, appearing as a colorless to light yellow liquid or a pale-yellow to brown solid.[1][4][7][8] Its properties are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid; can also be a light yellow to brown or light red to brown solid. | [1][4][7][8] |

| Boiling Point | 113-115 °C at 0.05 Torr | [1][3][4] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| pKa | 9.85 ± 0.46 (Predicted) | [1][4][6] |

| Storage Temperature | 2-8°C or refrigerator; should be sealed in a dry environment. | [1][3][4][7][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) data is particularly informative.

¹H NMR (CDCl₃): A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the following characteristic peaks:

-

δ 7.39-7.29 (m, 5H): A multiplet corresponding to the five protons of the phenyl group on the benzyl moiety.

-

δ 4.59 (s, 2H): A singlet for the two benzylic protons (-O-CH₂-Ph).

-

δ 4.17-4.24 (q, 2H): A quartet representing the two methylene protons of the ethyl ester group (-O-CH₂-CH₃).

-

δ 4.14 (s, 2H): A singlet for the two protons on the C-4 carbon (-CO-CH₂-O-).

-

δ 3.53 (s, 2H): A singlet corresponding to the two protons on the C-2 carbon (-CO-CH₂-CO-).

-

δ 1.31-1.22 (t, 3H): A triplet for the three methyl protons of the ethyl ester group (-O-CH₂-CH₃).[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzyl alcohol with an appropriate starting material in the presence of a strong base. The following protocol provides a proven method for its preparation.[5]

Causality: The choice of sodium hydride (NaH) as a base is crucial as it is a strong, non-nucleophilic base that effectively deprotonates the benzyl alcohol, forming the sodium benzoxide intermediate. This alkoxide then acts as a nucleophile. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its stability under the reaction conditions. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the alcohol.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Preparation: To a stirred solution of Sodium Hydride (NaH, 3.0 eq.) in Tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add Benzyl Alcohol (1.0 eq.).[5]

-

Alkoxide Formation: Stir the mixture for 30 minutes at 0°C to allow for the formation of sodium benzoxide.[5]

-

Nucleophilic Substitution: Add the starting keto-ester (e.g., Ethyl 4-chloro-3-oxobutanoate, 1.0 eq.) portionwise to the reaction mixture.[5]

-

Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether:EtOAc = 5:1.[5]

-

Quenching: Carefully pour the reaction mixture into a 2M HCl solution to adjust the pH to approximately 6.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[5]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

Purification

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard and effective method.

Causality: Silica gel is a polar stationary phase. The mobile phase, a mixture of petroleum ether and ethyl acetate, is less polar. By gradually increasing the polarity of the mobile phase (from a 30:1 to a 5:1 ratio of PE:EtOAc), compounds are eluted based on their polarity. The less polar impurities elute first, followed by the desired product, resulting in effective separation.

Caption: Purification workflow via flash column chromatography.

Step-by-Step Methodology:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with petroleum ether.

-

Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), starting with a PE:EtOAc ratio of 30:1 and gradually increasing the polarity to 5:1.[5]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.[5]

Safety and Handling

Proper safety precautions are mandatory when handling this compound. It is classified with specific hazards that require appropriate personal protective equipment (PPE) and handling procedures.[10]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. A complete suit protecting against chemicals, along with inspected gloves and safety glasses, is essential.[10] In case of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[10][11]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its primary documented application is as a reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[1][3][4] These cyclobutane structures are of interest in medicinal chemistry as they can act as constrained bioisosteres of natural amino acids or other pharmacologically relevant motifs. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical transformations, making it a key starting material for building molecular complexity.

Conclusion

This compound is a well-characterized chemical intermediate with defined physical properties, established synthetic routes, and clear safety protocols. Its utility, particularly in the synthesis of complex organic derivatives, makes it a compound of interest for researchers in synthetic and medicinal chemistry. This guide consolidates the essential technical information required for its safe and effective use in a professional research and development environment.

References

- 1. This compound CAS#: 67354-34-1 [m.chemicalbook.com]

- 2. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 67354-34-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 67354-34-1 [sigmaaldrich.com]

- 8. This compound | 67354-34-1 [sigmaaldrich.com]

- 9. a2bchem.com [a2bchem.com]

- 10. angenechemical.com [angenechemical.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physicochemical Characterization of Ethyl 4-(benzyloxy)-3-oxobutanoate

Introduction

Ethyl 4-(benzyloxy)-3-oxobutanoate, a substituted β-keto ester, is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and development. As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its fundamental physicochemical properties is paramount. These properties, including boiling point and density, are critical for process development, purification, quality control, and ensuring batch-to-batch consistency.

This technical guide provides an in-depth overview of the boiling point and density of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific principles and detailed experimental protocols for their accurate determination. The methodologies described herein are robust and designed to ensure self-validation and reproducibility, which are cornerstones of Good Laboratory Practice (GLP).

Core Physicochemical Properties

The key physical properties of this compound are summarized below. It is important to note that the boiling point is reported at reduced pressure, a common practice for high molecular weight organic compounds to prevent decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Boiling Point | 113-115 °C at 0.05 Torr | [1][2] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | 2-8°C | [1][2] |

Experimental Determination of Boiling Point at Reduced Pressure

For compounds like this compound, which have relatively high boiling points at atmospheric pressure, determination under vacuum is essential to prevent thermal degradation. The Siwoloboff method is a reliable micro-scale technique for this purpose.[3]

Principle of the Siwoloboff Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[4][5] In a vacuum, the external pressure is lowered, thus reducing the temperature required for the liquid to boil.[6][7] The Siwoloboff method involves heating a small sample of the liquid in a tube containing an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and is replaced by the vapor of the substance. Upon cooling, the vapor pressure inside the capillary drops. When the external pressure (of the vacuum system) equals the vapor pressure of the liquid, the liquid is drawn up into the capillary tube. The temperature at which this occurs is the boiling point at that specific pressure.[3][8]

Experimental Protocol

-

Apparatus Setup :

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Position the thermometer and test tube assembly within the distillation flask so that the bulb of the thermometer is level with the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

-

Measurement :

-

Evacuate the system to the desired pressure (e.g., 0.05 Torr).

-

Begin heating the distillation flask gently using a heating mantle or oil bath.

-

Observe the capillary tube. A fine stream of bubbles will emerge as the trapped air and then the substance's vapor escapes.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[3] Record this temperature and the corresponding pressure from the manometer.

-

Repeat the measurement at least twice to ensure reproducibility.

-

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point under vacuum.

Experimental Determination of Density

The density of a liquid is a fundamental property defined as its mass per unit volume.[9] For high-purity liquids like intermediates in drug development, a pycnometer provides a highly accurate method for density determination.[10][11]

Principle of the Pycnometer Method

A pycnometer is a glass flask with a precisely known volume.[10] The method involves weighing the pycnometer empty, then filled with a reference liquid of known density (typically deionized water), and finally filled with the sample liquid. By knowing the mass of the water and its density at a specific temperature, the exact volume of the pycnometer can be calculated. This calibrated volume is then used with the mass of the sample liquid to determine its density.[12]

Experimental Protocol

-

Calibration of the Pycnometer :

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

-

Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).

-

Fill the pycnometer with deionized water that has been equilibrated to a constant temperature (e.g., 20°C).

-

Insert the stopper, ensuring any excess water is expelled through the capillary. Carefully dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer (m_water_filled).

-

Record the temperature of the water.

-

Calculate the mass of the water (m_water = m_water_filled - m_empty).

-

Using the known density of water at the recorded temperature (ρ_water), calculate the precise volume of the pycnometer (V = m_water / ρ_water).

-

-

Measurement of Sample Density :

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound that has been equilibrated to the same temperature as the water.

-

Insert the stopper, expel excess liquid, and dry the exterior.

-

Weigh the sample-filled pycnometer (m_sample_filled).

-

Calculate the mass of the sample (m_sample = m_sample_filled - m_empty).

-

Calculate the density of the sample (ρ_sample = m_sample / V).

-

Perform the measurement in triplicate and report the average value.

-

Workflow for Density Determination

Caption: Workflow for determining density using a pycnometer.

Significance in a Drug Development Context

-

Boiling Point : The boiling point at reduced pressure is a critical parameter for designing purification protocols such as vacuum distillation. It allows for the separation of the desired compound from impurities with different volatilities while minimizing the risk of thermal decomposition. This data is essential for scaling up the synthesis from laboratory to pilot plant and manufacturing scales.[4][13]

-

Density : Density is a key specification for quality control of raw materials and intermediates.[9] A deviation from the expected density can indicate the presence of impurities or a change in the material's composition. In formulation development, density is important for dose calculations, especially for liquid formulations, and for understanding the bulk properties of materials.

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][2]

Conclusion

The accurate determination of the boiling point and density of this compound is a fundamental requirement for its effective use in research and drug development. The protocols outlined in this guide, based on the Siwoloboff and pycnometer methods, provide a robust framework for obtaining reliable and reproducible data. A thorough characterization of these physicochemical properties ensures process control, supports quality assurance, and ultimately contributes to the successful development of new therapeutic agents.

References

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 4. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. che.utah.edu [che.utah.edu]

- 11. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Boiling point: Significance and symbolism [wisdomlib.org]

Technical Guide: Optimal Storage and Handling of Ethyl 4-(benzyloxy)-3-oxobutanoate for Maximum Chemical Integrity

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis and scientifically grounded recommendations for the storage and handling of Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1). Adherence to these protocols is critical for researchers, scientists, and drug development professionals to ensure the compound's purity, stability, and reactivity, thereby guaranteeing the validity and reproducibility of experimental outcomes.

Executive Summary: The Criticality of a Controlled Environment

This compound is a valuable bifunctional reagent, featuring a β-keto ester moiety and a benzyl ether protecting group. This specific combination of functional groups makes it a versatile building block, particularly in the synthesis of complex heterocyclic systems and derivatives of 1-amino-1-hydroxymethylcyclobutane.[1][2] However, these same functional groups render the molecule susceptible to specific degradation pathways if not stored under optimal conditions. Improper storage can lead to hydrolysis, decarboxylation, and oxidation, compromising sample integrity and leading to inconsistent results in sensitive synthetic applications. This document outlines the chemical rationale behind the recommended storage conditions and provides actionable protocols for both long-term and short-term storage.

Core Storage Recommendations

The primary goal of a proper storage protocol is to mitigate the influence of external factors that can initiate degradation. The key parameters are temperature, atmosphere, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Slows kinetic rates of all potential degradation reactions.[1][2][3] |

| Atmosphere | Inert & Dry (e.g., Argon, Nitrogen) | Prevents moisture-induced hydrolysis and oxidation.[4] |

| Light | Protect from Light | Minimizes risk of photochemical degradation. |

| Container | Tightly Sealed Amber Glass Vial/Bottle | Provides a chemically inert barrier and protection from UV light. |

The Scientific Basis for Recommended Storage: Understanding Degradation Pathways

The molecular structure of this compound dictates its stability profile. The two primary points of vulnerability are the ester linkage and the active methylene group, compounded by the presence of the benzyl ether.

Primary Degradation Pathway: Hydrolysis and Decarboxylation

The most significant threat to the integrity of any β-keto ester is the two-step degradation process of hydrolysis followed by decarboxylation.[5][6]

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis upon exposure to moisture. This reaction, which can be catalyzed by trace acidic or basic impurities, cleaves the ester bond to yield the corresponding β-keto acid (4-(benzyloxy)-3-oxobutanoic acid) and ethanol.

-

Decarboxylation: The resulting β-keto acid is inherently unstable. When heated or in the presence of acid, it readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) to form 1-(benzyloxy)propan-2-one.[6]

This cascade is irreversible and results in a significant impurity that can interfere with subsequent reactions. Storing the compound in a dry, inert atmosphere is the most effective countermeasure.[4]

Caption: The primary degradation cascade for this compound.

Secondary Risks: Oxidation and Protecting Group Stability

-

Oxidation: The benzylic C-H bond in the benzyl ether group is a potential site for slow oxidation, especially over long-term storage if exposed to atmospheric oxygen. While less rapid than hydrolysis, this can lead to the formation of benzaldehyde and other impurities. An inert atmosphere mitigates this risk.

-

Benzyl Group Cleavage: The benzyl ether is a robust protecting group but can be cleaved under specific conditions, most notably catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] It is imperative to ensure that the compound is not stored in proximity to or handled with materials contaminated by catalytic metals, which could compromise the protecting group.

Experimental Protocols for Storage and Handling

To maintain the highest purity, different protocols should be employed for long-term archival and short-term, in-use storage.

Protocol for Long-Term Storage (Archival)

This protocol is designed for unopened containers or aliquots intended for storage longer than six months.

-

Container Preparation: Ensure the compound is in a clean, dry amber glass vial with a PTFE-lined cap.

-

Inert Atmosphere Application: In a glove box or using a Schlenk line, carefully flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

-

Sealing: Immediately and tightly seal the vial cap. For an additional barrier against moisture ingress, wrap the cap-vial interface with Parafilm®.

-

Refrigeration: Place the sealed vial in a refrigerator maintained at 2–8°C. Ensure the storage area is free from acidic or basic vapors.

Protocol for Short-Term Storage and Use (Working Aliquot)

This protocol is for material that will be accessed repeatedly over days or weeks.

-

Temperature Equilibration: Crucially, before opening the container for the first time, remove it from the refrigerator and allow it to equilibrate to ambient room temperature for at least 30-45 minutes. This prevents atmospheric moisture from condensing onto the cold surface of the compound.

-

Dispensing: Open the container in an area with low humidity. Use only clean, dry spatulas or syringes to remove the desired amount of material. Minimize the time the container is open.

-

Resealing: Before resealing, it is best practice to flush the headspace with an inert gas. Tightly close the cap.

-

Return to Storage: Promptly return the container to the 2–8°C refrigerator.

Caption: Recommended workflow for safely accessing the stored reagent.

Material Compatibility

This compound should be stored in chemically resistant containers.

-

Recommended: Borosilicate glass (Type 1), PTFE.

-

Avoid: Contact with strong acids, strong bases, oxidizing agents, and reactive metals. Ensure that storage containers and handling tools are free from residual catalysts, especially palladium.

Conclusion

The chemical stability of this compound is fundamentally dependent on its storage environment. By implementing a storage strategy centered on refrigeration (2–8°C) , a dry, inert atmosphere , and protection from light , researchers can effectively prevent degradation via hydrolysis and subsequent decarboxylation. The handling protocols, particularly the mandatory temperature equilibration step before opening, are a critical defense against moisture contamination. Strict adherence to these guidelines will ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound | 67354-34-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 67354-34-1 [m.chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. Benzyl Ethers [organic-chemistry.org]

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 4-(benzyloxy)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-(benzyloxy)-3-oxobutanoate, a β-keto ester bearing a strategic benzyloxy protecting group, has emerged as a valuable synthon, offering a unique combination of reactivity and stability. This in-depth technical guide provides a comprehensive review of the applications of this compound, drawing from peer-reviewed literature and patent filings to offer field-proven insights for researchers and drug development professionals.

Foundational Properties and Synthesis

This compound (CAS No: 67354-34-1) is a pale-yellow to orange or light-red to brown liquid or solid with a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol .[1] Its structure, featuring a reactive β-keto ester moiety and a readily cleavable benzyloxy group, makes it an ideal precursor for a variety of chiral and achiral molecules.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzyl alcohol with a suitable 4-haloacetoacetate, such as ethyl 4-bromoacetoacetate.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Step 1: Alkoxide Formation. To a stirred solution of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), benzyl alcohol is added dropwise at a reduced temperature (e.g., 0 °C). The mixture is stirred for a short period (e.g., 30 minutes) to allow for the formation of sodium benzoxide. The use of a strong base like NaH is crucial for the complete deprotonation of the alcohol, forming the highly nucleophilic alkoxide.

-

Step 2: Nucleophilic Substitution. Ethyl 4-bromoacetoacetate is then added portionwise to the reaction mixture. The reaction is allowed to warm to ambient temperature and stirred for an extended period (e.g., 12 hours) to ensure complete substitution of the bromine atom by the benzoxide nucleophile.

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a weak acid (e.g., 2M HCl) to neutralize any remaining base. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound. A typical reported yield for this procedure is around 88.5%.[2]

| Reagent/Solvent | Molar Ratio (relative to Benzyl Alcohol) | Key Function |

| Sodium Hydride (NaH) | 3.0 eq. | Strong base for alkoxide formation |

| Benzyl Alcohol | 1.0 eq. | Nucleophile precursor |

| Ethyl 4-bromoacetoacetate | 1.0 eq. | Electrophilic substrate |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| 2M Hydrochloric Acid | - | Neutralizing agent |

| Ethyl Acetate | - | Extraction solvent |

Table 1. Key Reagents and Their Roles in the Synthesis of this compound.

Figure 1. Workflow for the synthesis of this compound.

Applications in the Synthesis of Chiral Building Blocks

A primary application of this compound lies in its conversion to valuable chiral building blocks, particularly chiral β-hydroxy esters. The strategic placement of the benzyloxy group allows for stereoselective reduction of the ketone, followed by deprotection to reveal a versatile di-functionalized molecule.

Synthesis of Chiral β-Hydroxy Esters via Asymmetric Reduction

The asymmetric reduction of the β-keto group in this compound is a key transformation that introduces a stereocenter, leading to the formation of enantiomerically enriched ethyl (R)- or (S)-4-(benzyloxy)-3-hydroxybutanoate. While specific protocols for the asymmetric reduction of this exact substrate are not extensively detailed in readily available literature, the well-established methodologies for the asymmetric reduction of the analogous ethyl 4-chloro-3-oxobutanoate provide a strong predictive framework.[3][4] Both chemical and enzymatic methods are viable approaches.

Chemical Asymmetric Reduction:

Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium-BINAP systems, is a powerful tool for the enantioselective reduction of β-keto esters.[5][6] The choice of the chiral ligand dictates the stereochemical outcome of the reaction.

Enzymatic Asymmetric Reduction:

Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes, often from yeast or bacteria, can exhibit exquisite enantioselectivity.[7] The reduction typically requires a cofactor such as NADPH, which is often regenerated in situ using a coupled enzymatic system (e.g., glucose dehydrogenase).

Proposed Experimental Protocol: Asymmetric Reduction of this compound (based on analogous reductions)

-

Step 1: Catalyst/Enzyme Preparation. For chemical reduction, a chiral Ruthenium catalyst is prepared in situ. For enzymatic reduction, a whole-cell biocatalyst or an isolated ketoreductase is suspended in a suitable buffer.

-

Step 2: Reaction Setup. this compound is dissolved in an appropriate solvent. For enzymatic reactions, a biphasic system (e.g., water-organic solvent) may be employed to improve substrate stability and facilitate product extraction.[8]

-

Step 3: Reduction. For chemical reduction, the reaction is carried out under a hydrogen atmosphere. For enzymatic reduction, a cofactor and a regeneration system are added, and the reaction is incubated at a controlled temperature and pH.

-

Step 4: Work-up and Analysis. After completion, the reaction mixture is worked up by extraction. The enantiomeric excess (ee) of the resulting chiral β-hydroxy ester is determined by chiral HPLC or GC analysis.

| Method | Catalyst/Enzyme | Key Advantages | Expected Outcome |

| Chemical Reduction | Chiral Ru-diphosphine complexes | Broad substrate scope, high turnover numbers | High yield and enantioselectivity (typically >95% ee) |

| Enzymatic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly | Excellent enantioselectivity (often >99% ee) |

Table 2. Comparison of Asymmetric Reduction Methods for β-Keto Esters.

Figure 2. Pathways for the asymmetric reduction of this compound.

Synthesis of δ-Ketal-β-Hydroxy Esters

This compound serves as a precursor for the synthesis of δ-ketal-β-hydroxy esters, which are valuable intermediates in the synthesis of statin side chains.[9] The synthesis involves the protection of the β-keto group as a ketal, followed by asymmetric hydrogenation.

Experimental Protocol: Synthesis of a δ-Ketal-β-Hydroxy Ester [9]

-

Step 1: Ketalization. this compound is reacted with an appropriate diol (e.g., ethylene glycol) in the presence of an acid catalyst to form the corresponding δ-ketal-β-keto ester.

-